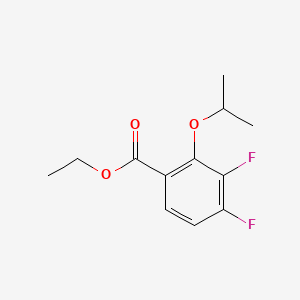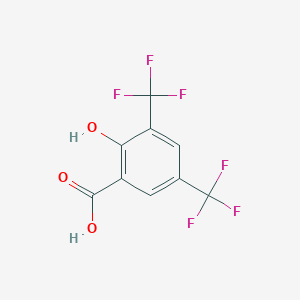
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C17H30O7 and a molecular weight of 346.4159 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups and a hydroxyethane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate typically involves the esterification of 2-hydroxyethane-1,1,2-tricarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Chemical Reactions Analysis
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate involves its ability to act as a protecting group for carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the carboxylate sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate can be compared with similar compounds such as:
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: This compound also contains tert-butyl groups and is used in similar applications.
Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Another compound with tert-butyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of a hydroxyethane backbone, which provides distinct reactivity and applications .
Properties
Molecular Formula |
C17H30O7 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tritert-butyl 2-hydroxyethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H30O7/c1-15(2,3)22-12(19)10(13(20)23-16(4,5)6)11(18)14(21)24-17(7,8)9/h10-11,18H,1-9H3 |
InChI Key |
RFPPYLPANJWIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


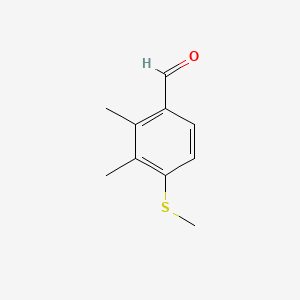
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
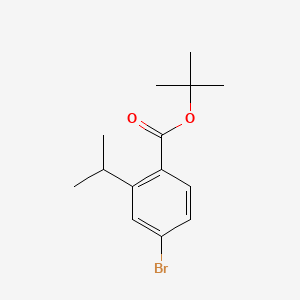
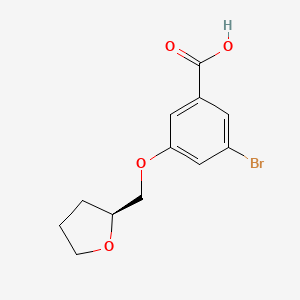
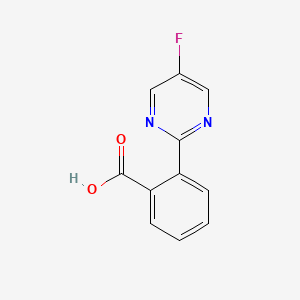

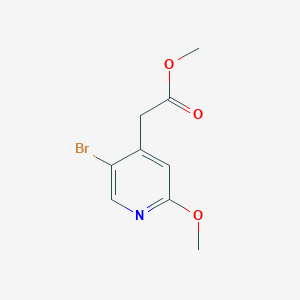

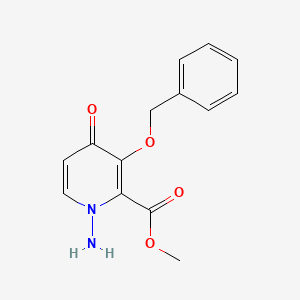
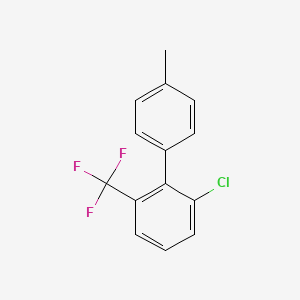
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
